

# Understanding the chemical properties of CYP51-IN-4

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## Compound of Interest

Compound Name: CYP51-IN-4

Cat. No.: B1497940

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An in-depth analysis of the available scientific literature reveals no specific chemical entity publicly documented under the name "CYP51-IN-4". The search results consistently revolve around the enzyme Cytochrome P450 Family 51 (CYP51), a critical enzyme in sterol biosynthesis, and its inhibitors. One closely named compound, "CYP51-IN-21," has been identified as a potent inhibitor of CYP51.<sup>[1]</sup>

Given the absence of data for "CYP51-IN-4," this guide will provide a comprehensive technical overview of the chemical and biological properties of potent CYP51 inhibitors, using the well-established class of azole antifungals as a representative model. This information is targeted towards researchers, scientists, and drug development professionals.

## Core Concept: CYP51 Inhibition

CYP51, also known as sterol 14 $\alpha$ -demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and the cholesterol biosynthesis pathway in mammals.<sup>[2][3][4]</sup> Inhibition of fungal CYP51 leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, resulting in fungal cell growth arrest and death.<sup>[2][5]</sup> This makes CYP51 a primary target for the development of antifungal drugs.<sup>[2][6]</sup>

## Representative Inhibitor Class: Azole Antifungals

Azole antifungals are a major class of CYP51 inhibitors. They contain either an imidazole or a triazole ring, which coordinates with the heme iron atom in the active site of CYP51, thereby

inhibiting its enzymatic activity.[\[4\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data for Representative Azole Antifungals

The following table summarizes key quantitative data for well-characterized azole antifungals that target CYP51. This data is essential for comparing the potency and efficacy of different inhibitors.

Compound	Class	Molecular Formula	Molecular Weight ( g/mol )	IC <sub>50</sub> (CYP51)
Ketoconazole	Imidazole	C <sub>26</sub> H <sub>28</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>4</sub>	531.43	Varies by species
Fluconazole	Triazole	C <sub>13</sub> H <sub>12</sub> F <sub>2</sub> N <sub>6</sub> O	306.27	Varies by species
Itraconazole	Triazole	C <sub>35</sub> H <sub>38</sub> Cl <sub>2</sub> N <sub>8</sub> O <sub>4</sub>	705.64	Varies by species
Voriconazole	Triazole	C <sub>16</sub> H <sub>14</sub> F <sub>3</sub> N <sub>5</sub> O	349.31	Varies by species

Note: IC<sub>50</sub> values are highly dependent on the specific fungal species and the experimental conditions.

## Experimental Protocols

Detailed methodologies are critical for the evaluation of novel CYP51 inhibitors. Below are representative protocols for key experiments.

### CYP51 Inhibition Assay (In Vitro)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CYP51.

Methodology:

- Protein Expression and Purification: Recombinant fungal CYP51 is expressed in *E. coli* and purified using chromatography techniques.
- Reaction Mixture: A reaction mixture is prepared containing purified CYP51, a suitable substrate (e.g., lanosterol), and NADPH-cytochrome P450 reductase in a buffer solution.
- Inhibitor Addition: The test compound (e.g., an azole) is added to the reaction mixture at various concentrations.
- Reaction Initiation and Termination: The reaction is initiated by the addition of NADPH and incubated at a specific temperature. The reaction is then stopped by the addition of a quenching agent.
- Product Analysis: The amount of product formed (demethylated sterol) is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- $IC_{50}$  Determination: The concentration of the inhibitor that causes 50% inhibition of CYP51 activity ( $IC_{50}$ ) is calculated from the dose-response curve.

## Antifungal Susceptibility Testing (Cell-Based)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungal strain.

### Methodology:

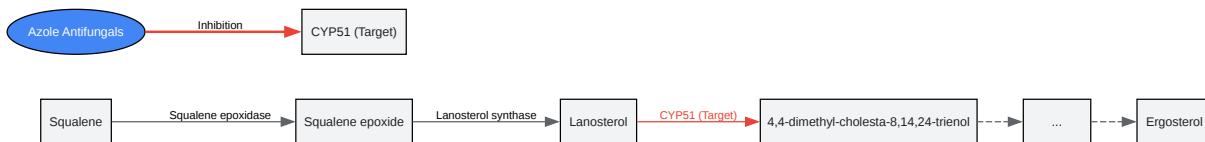
- Fungal Culture: The target fungal strain (e.g., *Candida albicans*, *Aspergillus fumigatus*) is cultured in a suitable liquid medium.
- Serial Dilution: The test compound is serially diluted in the culture medium in a microtiter plate.
- Inoculation: A standardized suspension of fungal cells is added to each well of the microtiter plate.
- Incubation: The plate is incubated at an appropriate temperature for a defined period (e.g., 24-48 hours).

- MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

## Mandatory Visualizations

### Ergosterol Biosynthesis Pathway and Point of Inhibition

This diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the role of CYP51 and its inhibition by azole antifungals.

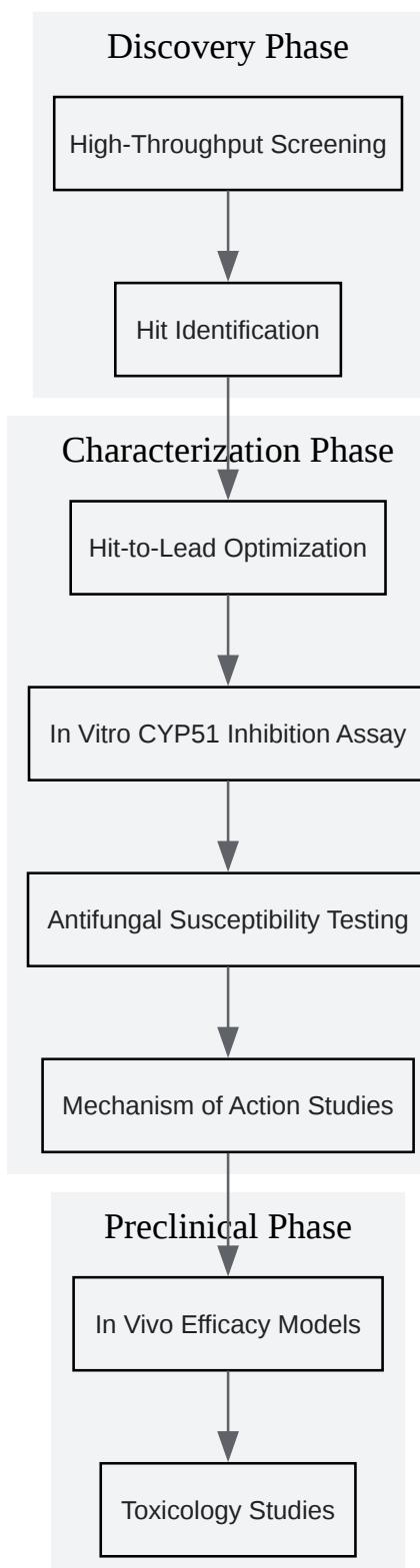


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Caption: Fungal ergosterol biosynthesis pathway showing CYP51 as the target of azole antifungals.

## Experimental Workflow for CYP51 Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and characterization of novel CYP51 inhibitors.

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Caption: A streamlined workflow for the development of novel CYP51 inhibitors.

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